molecular formula C22H23NO3 B2432833 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide CAS No. 1351608-87-1

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2432833
CAS No.: 1351608-87-1
M. Wt: 349.43
InChI Key: HHRCPFDMPAMEIZ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C22H23NO3 and its molecular weight is 349.43. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Anticancer Activity

  • A study by Tumosienė et al. (2020) found that certain derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including those with naphthalene moieties, exhibited significant antioxidant activity, surpassing even well-known antioxidants like ascorbic acid. These compounds also showed anticancer activity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

Anti-inflammatory and Analgesic Agents

  • A research by Berk et al. (2009) synthesized derivatives of (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides, showing potent non-ulcerogenic anti-inflammatory and analgesic properties. These derivatives, including the specified compound, were effective without inducing gastric lesions (Berk et al., 2009).

Interaction with Bovine Serum Albumin (BSA)

  • Ghosh et al. (2016) explored the interaction of certain phenol derivatives, including 2-methoxy-4-((naphthalene-1-ylimino)methyl)phenol, with Bovine Serum Albumin. The study provided insights into binding constants and modes of quenching, which are valuable for understanding protein-drug interactions (Ghosh et al., 2016).

Antibacterial and Modulatory Activity

  • Figueredo et al. (2020) conducted a study on the pharmacological properties of certain derivatives, including 2-(2-Hydroxy-ethylamine)-3-(2-methyl-propenyl)-[1,4]naphthoquinone. The research focused on in vitro antibacterial and modulatory activities, showing potential as therapeutic alternatives against bacterial resistance (Figueredo et al., 2020).

Synthesis and Characterization

  • Studies by Tsunoda et al. (1991) and Kang et al. (2012) contributed to the field by synthesizing derivatives and exploring their chemical properties. These studies enhance the understanding of the compound’s chemical behavior and potential applications in various fields (Tsunoda et al., 1991), (Kang et al., 2012).

Anticancer Drug Potential

  • Nishizaki et al. (2014) synthesized a naftopidil analogue that induced cell death in a variety of human cancer cell lines, showing promise as an anticancer drug. This study highlights the potential therapeutic applications of such compounds in cancer treatment (Nishizaki et al., 2014).

Environmental Degradation

  • Patel et al. (2019) investigated the degradation of naproxen, a related compound, using advanced oxidation processes. This research is crucial for understanding the environmental impact and removal techniques for such compounds (Patel et al., 2019).

Properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-3-(4-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-26-18-12-9-16(10-13-18)11-14-22(25)23-15-21(24)20-8-4-6-17-5-2-3-7-19(17)20/h2-10,12-13,21,24H,11,14-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRCPFDMPAMEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.